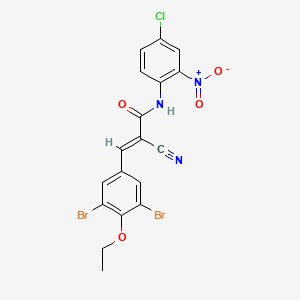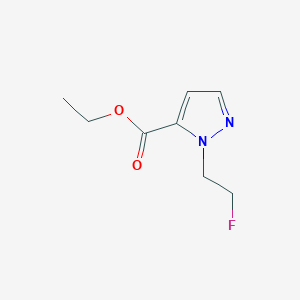
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with a molecular weight of 186.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Fluorinated Analogs and Herbicides
Research by Morimoto et al. (1990) and Makino et al. (1988) focuses on the synthesis of fluorinated analogs of pyrazole compounds, including Ethyl 1-fluoromethylpyrazole-4-carboxylate and Ethyl 1-methylpyrazole-4-carboxylates, exploring their potential as herbicides. These studies highlight the chemical modifications of pyrazole derivatives to enhance their herbicidal activity, demonstrating the compound's relevance in agricultural chemistry (Morimoto et al., 1990) (Makino et al., 1988).
Novel Fluorescent Molecules and Chemical Classes
Wu et al. (2006) developed Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, leading to the synthesis of novel fluorescent molecules and new chemical classes of potential monocotyledonous inhibitors. This research opens avenues in fluorescent labeling and agrochemical development, showing the versatility of pyrazole derivatives in scientific research (Wu et al., 2006).
Corrosion Inhibition
Dohare et al. (2017) investigated pyranpyrazole derivatives, including Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as novel corrosion inhibitors for mild steel. This research is pivotal for industrial applications, particularly in the pickling process, showcasing the potential of pyrazole derivatives in corrosion protection (Dohare et al., 2017).
Anticancer Agents and Topoisomerase IIα Inhibitory Activity
Alam et al. (2016) designed and synthesized a series of novel ethyl pyrazole derivatives, evaluating their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. This study illustrates the therapeutic potential of pyrazole derivatives in cancer treatment, highlighting their role as potential anticancer agents (Alam et al., 2016).
Metal Coordination Polymers
Cheng et al. (2017) explored the structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. This research contributes to the field of materials science, particularly in the development of coordination polymers with potential applications in catalysis, magnetic materials, and gas storage (Cheng et al., 2017).
Safety and Hazards
The safety information for Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-(2-fluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEHOVNCJIAWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

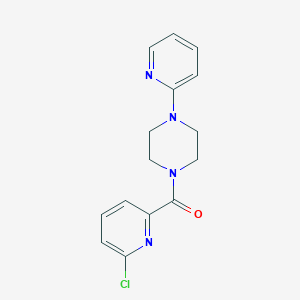
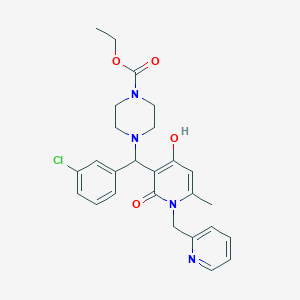
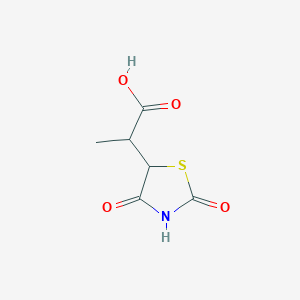
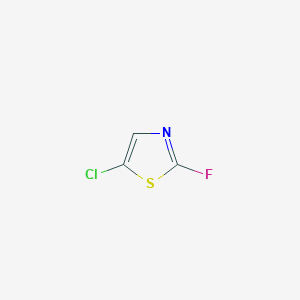

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)
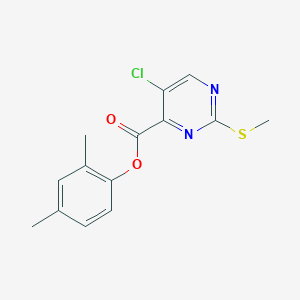
![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)
![2-Methylsulfanyl-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2454907.png)
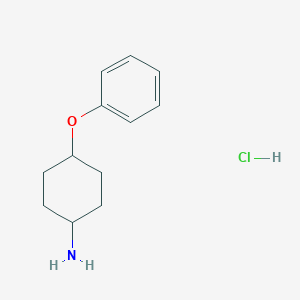
![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
